molecular formula C17H16ClN3O2 B15180174 1,2-Propanediol, 1-(2-chlorophenyl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- CAS No. 107659-53-0

1,2-Propanediol, 1-(2-chlorophenyl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)-

Cat. No.: B15180174
CAS No.: 107659-53-0
M. Wt: 329.8 g/mol
InChI Key: ACPLCGSGIGQMOO-IRXDYDNUSA-N
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Description

1,2-Propanediol, 1-(2-chlorophenyl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- is a complex organic compound that belongs to the class of triazole derivatives This compound is known for its unique chemical structure, which includes a triazole ring, a chlorophenyl group, and a phenyl group

Preparation Methods

The synthesis of 1,2-Propanediol, 1-(2-chlorophenyl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- involves several steps, typically starting with the preparation of the triazole ring. The synthetic route often includes the following steps:

    Formation of the Triazole Ring: The triazole ring is usually synthesized through a cyclization reaction involving hydrazine and an appropriate alkyne or nitrile.

    Introduction of the Chlorophenyl and Phenyl Groups: The chlorophenyl and phenyl groups are introduced through substitution reactions, often using reagents such as chlorobenzene and bromobenzene.

    Formation of the Propanediol Backbone: The propanediol backbone is formed through a series of reduction and oxidation reactions, typically involving reagents such as sodium borohydride and hydrogen peroxide.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

1,2-Propanediol, 1-(2-chlorophenyl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or amines, often using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced with other functional groups using reagents such as sodium methoxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1,2-Propanediol, 1-(2-chlorophenyl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,2-Propanediol, 1-(2-chlorophenyl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenyl and phenyl groups may enhance the compound’s binding affinity to these targets, leading to increased potency. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1,2-Propanediol, 1-(2-chlorophenyl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- can be compared with other similar compounds, such as:

    1,2-Propanediol, 1-(2-chlorophenyl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)-, (1R,2S)-: This is a stereoisomer of the compound with different spatial arrangement of atoms, which may result in different chemical and biological properties.

    1,2-Propanediol, 1-(2-chlorophenyl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)-, (1S,2S)-: Another stereoisomer with distinct properties.

    1,2-Propanediol, 1-(2-chlorophenyl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)-, (1R,2R)-: Yet another stereoisomer with unique characteristics.

The uniqueness of 1,2-Propanediol, 1-(2-chlorophenyl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- lies in its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity.

Properties

CAS No.

107659-53-0

Molecular Formula

C17H16ClN3O2

Molecular Weight

329.8 g/mol

IUPAC Name

(1S,2R)-1-(2-chlorophenyl)-2-phenyl-3-(1,2,4-triazol-1-yl)propane-1,2-diol

InChI

InChI=1S/C17H16ClN3O2/c18-15-9-5-4-8-14(15)16(22)17(23,10-21-12-19-11-20-21)13-6-2-1-3-7-13/h1-9,11-12,16,22-23H,10H2/t16-,17-/m0/s1

InChI Key

ACPLCGSGIGQMOO-IRXDYDNUSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@](CN2C=NC=N2)([C@H](C3=CC=CC=C3Cl)O)O

Canonical SMILES

C1=CC=C(C=C1)C(CN2C=NC=N2)(C(C3=CC=CC=C3Cl)O)O

Origin of Product

United States

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